molecular formula C7H7N3S2 B13348591 (5-Cyanothiophen-2-yl)methyl carbamimidothioate CAS No. 1105193-71-2

(5-Cyanothiophen-2-yl)methyl carbamimidothioate

Cat. No.: B13348591
CAS No.: 1105193-71-2
M. Wt: 197.3 g/mol
InChI Key: XMOUKABQTQKDKN-UHFFFAOYSA-N
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Description

(5-Cyanothiophen-2-yl)methyl carbamimidothioate is a chemical compound with the molecular formula C7H8BrN3S2 It is known for its unique structure, which includes a thiophene ring substituted with a cyano group and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyanothiophen-2-yl)methyl carbamimidothioate typically involves the reaction of 5-cyanothiophene-2-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbamimidothioate group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(5-Cyanothiophen-2-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

(5-Cyanothiophen-2-yl)methyl carbamimidothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Cyanothiophen-2-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Cyanothiophen-2-yl)methyl carbamimidothioate include other thiophene derivatives such as:

  • Thiophene-2-carbaldehyde
  • 5-Cyanothiophene-2-carboxylic acid
  • Thiophene-2-thiol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyano group and a carbamimidothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1105193-71-2

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

(5-cyanothiophen-2-yl)methyl carbamimidothioate

InChI

InChI=1S/C7H7N3S2/c8-3-5-1-2-6(12-5)4-11-7(9)10/h1-2H,4H2,(H3,9,10)

InChI Key

XMOUKABQTQKDKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C#N)CSC(=N)N

Origin of Product

United States

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